molecular formula C22H30N2O5 B10881031 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

Cat. No.: B10881031
M. Wt: 402.5 g/mol
InChI Key: DRURTNRUFJTHLX-UHFFFAOYSA-N
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Description

4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound with the molecular formula C20H25N3O3. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a 2,6-dimethoxyphenol moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

The synthesis of 4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2,5-dimethoxybenzyl and 2,6-dimethoxyphenol groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is not fully understood. it is believed to interact with specific molecular targets, potentially including enzymes and receptors, through its piperazine and aromatic moieties. These interactions may involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

4-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H30N2O5/c1-26-18-5-6-19(27-2)17(13-18)15-24-9-7-23(8-10-24)14-16-11-20(28-3)22(25)21(12-16)29-4/h5-6,11-13,25H,7-10,14-15H2,1-4H3

InChI Key

DRURTNRUFJTHLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

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